4,5-Dichloro-2-(m-tolyl)pyridazin-3(2H)-one

描述

LCS-1 是一种化学化合物,以其作为超氧化物歧化酶 1 (SOD1) 抑制剂的作用而闻名。该酶在通过催化超氧化物自由基歧化为氧气和过氧化氢来保护细胞免受氧化应激方面至关重要。 LCS-1 因其潜在的治疗应用而受到关注,特别是在治疗多发性骨髓瘤(一种血癌)方面 .

准备方法

合成路线和反应条件

LCS-1 的合成涉及多个步骤,通常从核心结构的制备开始,然后进行官能化以引入特定的取代基。具体的合成路线可能会有所不同,但通常包括:

核心结构的形成: 此步骤通常涉及一系列缩合反应以形成分子的基本骨架。

官能化: 通过卤化、硝化或还原等反应引入羟基、氨基或卤素等官能团。

纯化: 使用重结晶或色谱等技术纯化最终产物,以达到所需的纯度水平。

工业生产方法

在工业环境中,LCS-1 的生产可能会涉及扩大实验室合成方法的规模。这包括优化反应条件以最大限度地提高产率和纯度,使用大型反应器,以及采用连续流技术来提高效率。质量控制措施对于确保最终产品的稳定性和安全性至关重要。

化学反应分析

反应类型

LCS-1 会发生各种化学反应,包括:

氧化: LCS-1 在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变 LCS-1 中某些官能团,改变其化学性质。

取代: LCS-1 可以参与取代反应,其中一个官能团被另一个官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应的条件会有所不同,但可能包括使用催化剂、溶剂和特定温度来促进反应。

主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羟基化的衍生物,而还原可能会产生胺或醇衍生物。

科学研究应用

LCS-1 在科学研究中具有广泛的应用:

化学: 用作研究氧化应激和超氧化物歧化酶在各种化学过程中的作用的工具。

生物学: 有助于理解与氧化损伤和细胞凋亡相关的细胞机制。

医学: 研究其在治疗多发性骨髓瘤等疾病方面的潜在治疗效果,通过诱导癌细胞凋亡

工业: 在开发针对氧化应激相关疾病的新药和治疗剂方面的潜在应用。

作用机制

LCS-1 主要通过抑制超氧化物歧化酶 1 (SOD1) 的活性来发挥其作用。这种抑制导致细胞内活性氧 (ROS) 的增加,从而引发氧化应激和细胞凋亡。 分子靶点包括 SOD1 酶和参与细胞对氧化损伤反应的途径,例如线粒体凋亡途径 .

相似化合物的比较

LCS-1 由于其特定的结构和效力,与其他 SOD1 抑制剂相比具有独特性。类似的化合物包括:

ATN-224: 另一种具有不同结构特性的 SOD1 抑制剂。

铁离子: 一种众所周知的抗氧化剂,也能抑制 SOD1,但作用机制不同。

N-乙酰半胱氨酸: 一种通过调节细胞氧化还原状态间接影响 SOD1 活性的抗氧化剂。

LCS-1 因其在诱导多发性骨髓瘤细胞凋亡方面的高特异性和有效性而脱颖而出,使其成为研究和潜在治疗应用中的一种有价值的化合物 .

属性

IUPAC Name |

4,5-dichloro-2-(3-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-3-2-4-8(5-7)15-11(16)10(13)9(12)6-14-15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUPLLHVMCLXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354705 | |

| Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41931-13-9 | |

| Record name | 4,5-dichloro-2-(3-methylphenyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

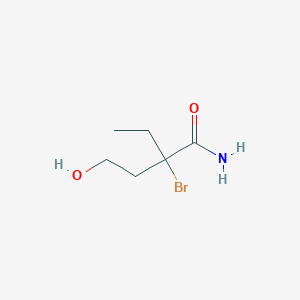

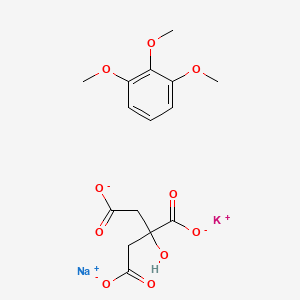

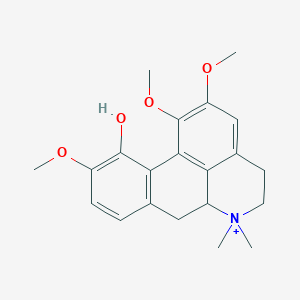

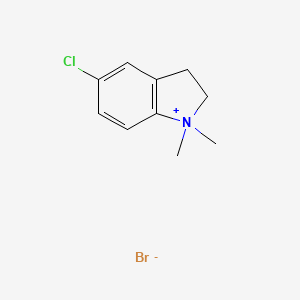

Feasible Synthetic Routes

A: Research suggests that superoxide dismutase 1 (SOD1) is a primary target of LCS-1. [, ] This interaction was initially identified through affinity proteomics and gene expression analysis. []

A: LCS-1 has been shown to inhibit SOD1 enzymatic activity in vitro. [] While the precise binding mechanism remains to be fully elucidated, studies indicate that LCS-1 directly interacts with SOD1 and potentially disrupts its enzymatic function. [, ]

A: Inhibiting SOD1 with LCS-1 leads to an increase in reactive oxygen species (ROS) within cells. [, ] This increase in ROS disrupts cellular redox balance and can trigger a cascade of events, including DNA damage, mitochondrial dysfunction, and ultimately, cell death. [, ]

A: Yes, research has identified synthetic lethal interactions between SOD1 and specific genes involved in DNA repair, namely BLM and CHEK2. [] Cells deficient in either BLM or CHEK2 exhibit heightened sensitivity to LCS-1 treatment due to their impaired ability to repair DNA damage induced by increased ROS levels. []

ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula and weight of LCS-1. Further investigation into chemical databases and publications beyond these abstracts is required to obtain this information.

ANone: The provided research abstracts do not offer spectroscopic data for LCS-1. To acquire this data, exploration of chemical databases or direct contact with the researchers who conducted the initial studies would be necessary.

ANone: The provided research abstracts primarily focus on the biological activity of LCS-1 and do not delve into its material compatibility or stability under various conditions.

ANone: Based on the provided research, LCS-1's primary mode of action revolves around its ability to inhibit SOD1 activity. There is no mention of LCS-1 possessing any catalytic properties.

A: While the research abstracts don't specify if computational methods were used to study LCS-1 directly, they suggest potential applications. For instance, QSAR models could be developed to explore the relationship between LCS-1's structure and its inhibitory activity on SOD1. []

ANone: The available research abstracts primarily focus on the initial identification of LCS-1 as a potential anti-cancer agent through its interaction with SOD1. These abstracts do not provide information on topics 7-27. Further research and development are required to comprehensively address these aspects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2S)-18-(2-carboxyethyl)-3,3,7,12,17-pentamethyl-22,23-dihydro-2H-porphyrin-2-yl]propanoic acid](/img/structure/B1204168.png)